Ro4491533

Allosteric modulation mGluR2/3 Mechanism of action

Ro4491533 is a dual mGluR2/3 NAM that uniquely blocks both subtypes equipotently, unlike orthosteric or selective agents. This non-competitive tool compound preserves glutamate tone, with validated oral bioavailability (F=30%) and brain penetration for behavioral studies. Ideal for PK/PD target engagement using LY379268 reversal assays.

Molecular Formula C24H20F3N3O
Molecular Weight 423.4 g/mol
CAS No. 579482-31-8
Cat. No. B1680687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo4491533
CAS579482-31-8
Synonyms4-(3-(2,6-dimethylpyridin-4-yl)phenyl)-7-methyl-8-trifluoromethyl-1,3-dihydrobenzo(b)(1,4)diazepin-2-one
RO4491533
Molecular FormulaC24H20F3N3O
Molecular Weight423.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C(F)(F)F)NC(=O)CC(=N2)C3=CC=CC(=C3)C4=CC(=NC(=C4)C)C
InChIInChI=1S/C24H20F3N3O/c1-13-7-21-22(11-19(13)24(25,26)27)30-23(31)12-20(29-21)17-6-4-5-16(10-17)18-8-14(2)28-15(3)9-18/h4-11H,12H2,1-3H3,(H,30,31)
InChIKeyLYTVXCQQTLUEQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ro4491533 (CAS 579482-31-8): mGluR2/3 Negative Allosteric Modulator for Neuroscience Depression Model Procurement


Ro4491533 (4-[3-(2,6-Dimethylpyridin-4-yl)phenyl]-7-methyl-8-trifluoromethyl-1,3-dihydrobenzo[b][1,4]diazepin-2-one) is a selective, negative allosteric modulator (NAM) of group II metabotropic glutamate receptors (mGluR2 and mGluR3) [1]. Developed by Hoffmann-La Roche, it exhibits equipotent antagonism at both mGluR2 and mGluR3 while showing no activity at other mGluR subtypes [1]. In vitro, Ro4491533 completely blocks glutamate-induced calcium mobilization and [35S]GTPγS binding accumulation in recombinant human and rat mGluR2 systems [2]. The compound is orally bioavailable (F = 30%) and brain-penetrant (CSF/total plasma conc ratio = 0.8%) in rodents [2], making it a validated tool compound for studying mGluR2/3 signaling in CNS disorders such as depression [2].

Why mGluR2/3 Antagonists Like Ro4491533 Cannot Be Substituted by Orthosteric Antagonists or Subtype-Selective NAMs


Substituting Ro4491533 with an orthosteric antagonist (e.g., LY341495) or a subtype-selective NAM (e.g., mGluR2 modulator 5 or VU0463597) introduces critical experimental confounds. Orthosteric antagonists bind to the highly conserved glutamate binding site, resulting in competitive, often non-subtype-selective blockade that can mask nuanced allosteric modulation [1]. In contrast, Ro4491533 binds to a distinct allosteric site in the transmembrane domain, enabling non-competitive inhibition that preserves endogenous glutamate tone [2]. Furthermore, Ro4491533 is uniquely equipotent at both mGluR2 and mGluR3 [2]. Using a selective mGluR2 NAM (e.g., mGluR2 modulator 5) or a selective mGlu3 NAM (e.g., VU0463597) would fail to recapitulate the dual-receptor pharmacological profile of Ro4491533, which is essential for interpreting behavioral outcomes in depression models where both receptor subtypes are implicated [2]. The following quantitative evidence details these non-interchangeable properties.

Ro4491533 (CAS 579482-31-8): Direct Quantitative Evidence of Differentiation from Orthosteric Antagonists and Subtype-Selective NAMs


Allosteric Binding Mode Differentiates Ro4491533 from Orthosteric Antagonist LY341495

Ro4491533 acts as a negative allosteric modulator (NAM), whereas LY341495 is a competitive orthosteric antagonist [1]. Schild plot analysis and reversibility tests confirmed Ro4491533's non-competitive, allosteric mechanism, in contrast to the competitive, orthosteric mechanism of LY341495 [1].

Allosteric modulation mGluR2/3 Mechanism of action Competitive antagonism

Dual mGluR2/3 Equipotency Defines Ro4491533's Unique Profile vs. Subtype-Selective NAMs

Ro4491533 is equipotent at both mGluR2 and mGluR3 receptors, with no activity at other mGluR subtypes [1]. This contrasts sharply with mGluR2 modulator 5 (IC50 = 8.9 nM for mGluR2; mGluR3 activity not reported) and VU0463597 (ML289), which is ~15-fold selective for mGluR3 (IC50 = 0.66 μM) over mGluR2 .

mGluR2 mGluR3 Subtype selectivity Negative allosteric modulator

In Vivo Pharmacokinetics: Oral Bioavailability and Brain Penetration of Ro4491533 vs. Orthosteric Antagonist LY341495

Ro4491533 demonstrates acceptable oral bioavailability (F = 30%) and brain penetration (CSF/total plasma conc ratio = 0.8%) in mice and rats [1]. While direct head-to-head PK data for LY341495 are not available in the same study, orthosteric antagonists often exhibit poor oral bioavailability and CNS penetration due to their amino acid-like structures [2].

Pharmacokinetics Oral bioavailability Blood-brain barrier CNS penetration

In Vivo Target Engagement: Ro4491533 Reverses LY379268-Induced Hypolocomotion with Comparable Efficacy to LY341495

Ro4491533 reversed the hypolocomotor effect of the mGluR2/3 orthosteric agonist LY379268 in a target-specific manner, demonstrating central mGluR2/3 engagement [1]. The orthosteric antagonist LY341495 produced a comparable reversal effect, confirming that Ro4491533 achieves functional antagonism in vivo [1].

Target engagement mGluR2/3 agonist Locomotor activity Behavioral pharmacology

Antidepressant-Like Efficacy: Ro4491533 Reduces Immobility in Forced Swim Test and Tail Suspension Test Comparably to LY341495

Ro4491533 and LY341495 both dose-dependently reduced immobility time in the forced swim test (FST) in C57Bl6/J mice and were active in the tail suspension test (TST) in Helpless (H) mice, a genetic model of depression [1].

Depression Forced swim test Tail suspension test Antidepressant Behavioral model

Recommended Research Applications for Ro4491533 (CAS 579482-31-8) Based on Quantitative Differentiation Evidence


Investigating the Role of Dual mGluR2/3 Blockade in Rodent Models of Depression and Anxiety

Ro4491533's equipotent mGluR2/3 NAM activity, validated by direct comparison to orthosteric antagonist LY341495 in forced swim and tail suspension tests [1], makes it the preferred tool compound for studies requiring simultaneous blockade of both group II mGluR subtypes. Subtype-selective NAMs (e.g., mGluR2 modulator 5 or VU0463597) would fail to recapitulate this dual-receptor pharmacology, leading to potentially confounded behavioral outcomes. The compound's oral bioavailability (F = 30%) and brain penetration (CSF/plasma ratio = 0.8%) [1] enable convenient systemic dosing for chronic behavioral studies.

Mechanistic Studies of Allosteric vs. Orthosteric Modulation of mGluR2/3 Signaling

Ro4491533's non-competitive allosteric mechanism, confirmed by Schild plot analysis (slope ≠ 1) in direct comparison to competitive orthosteric antagonist LY341495 [1], positions it as the ideal tool for dissecting the functional consequences of allosteric modulation. Researchers can use Ro4491533 to probe how allosteric inhibition preserves endogenous glutamate tone and differs from orthosteric blockade in downstream signaling cascades, neuronal excitability, and synaptic plasticity.

In Vivo Target Engagement Validation for mGluR2/3 Antagonism Using LY379268 Challenge

Ro4491533's demonstrated ability to reverse LY379268-induced hypolocomotion in mice [1] provides a robust, quantifiable in vivo target engagement assay. This assay can be used to confirm CNS exposure and functional antagonism of mGluR2/3 receptors in pharmacokinetic-pharmacodynamic (PK-PD) studies, ensuring that observed behavioral or physiological effects are indeed mediated by mGluR2/3 blockade.

Cross-Species Comparative Pharmacology of mGluR2/3 NAMs in Native Tissues

Ro4491533 completely blocked glutamate-induced [35S]GTPγS binding in cells expressing recombinant human or rat mGluR2 and in native tissues [1]. This cross-species activity supports its use in translational studies where consistency between rodent and human receptor pharmacology is critical, such as validating target engagement biomarkers or comparing ex vivo receptor occupancy across species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro4491533

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.